S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate
Description
Properties
IUPAC Name |
S-(4-fluoro-2-nitrophenyl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3S/c1-11(2)9(13)16-8-4-3-6(10)5-7(8)12(14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNDWJGQDBYFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate is synthesized through the reaction of 4-fluoro-2-nitrophenol with dimethylcarbamothioic acid. The reaction typically occurs under ambient temperature conditions and results in a colorless solid substance that is soluble in organic solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves standard organic synthesis techniques, ensuring the compound’s stability and purity under normal laboratory conditions.
Chemical Reactions Analysis
Types of Reactions: S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Applications
S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate has been investigated for its potential as a precursor in the synthesis of compounds targeting cancer. For instance, it plays a role in the development of inhibitors for the epidermal growth factor receptor (EGFR), which is crucial in treating various cancers, including lung cancer. The compound serves as a key intermediate in synthesizing Osimertinib, a well-known EGFR tyrosine kinase inhibitor .
1.2 Enzyme Inhibition Studies
Research has shown that derivatives of this compound exhibit inhibitory effects on cholinesterases, which are enzymes involved in neurotransmission. These compounds have demonstrated varying degrees of inhibition, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease. For example, some derivatives have shown IC50 values indicating stronger inhibition than established drugs like rivastigmine .
Agricultural Applications
2.1 Pesticide Development
The compound is being explored within the context of developing new pesticide formulations. Its structural properties allow it to function effectively as a pesticide by inhibiting key enzymes in pests, thereby controlling their populations. The carbamate moiety is particularly relevant as it can interfere with the normal functioning of the nervous system in insects .
2.2 Environmental Impact Studies
Studies have evaluated the environmental degradation of carbamate pesticides, including those related to this compound. Understanding how these compounds break down in various environmental conditions is crucial for assessing their safety and ecological impact .
Synthesis and Chemical Properties
3.1 Synthetic Routes
This compound can be synthesized through several chemical pathways involving the reaction of 4-fluoro-2-nitrophenol with dimethylcarbamothioic chloride. This method allows for high yields and purity, making it suitable for industrial applications .
3.2 Structural Characteristics
The compound features a thioester functional group that contributes to its reactivity and biological activity. Its unique structure enables interactions with biological targets, enhancing its efficacy as both a pharmaceutical and agricultural agent.
Case Studies
Mechanism of Action
The mechanism by which S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medical imaging, fluorinated analogs of the compound interact with L-type calcium channels, allowing for visualization of these channels in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbamothioates exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate and structurally related compounds, primarily sourced from pesticide chemistry literature (Table 1).
Table 1: Structural and Functional Comparison of Carbamothioate Derivatives
Structural and Electronic Features
- Electron-Withdrawing Substituents: The 4-fluoro-2-nitrophenyl group in the target compound contrasts with the electron-donating or neutral substituents in analogs like fenothiocarb (phenoxybutyl) and prosulfocarb (phenylmethyl).
- Steric Effects : Prosulfocarb’s dipropylcarbamoyl group introduces steric bulk, which may reduce membrane permeability compared to the dimethylcarbamoyl group in the target compound.
- Backbone Diversity : Chlormephos incorporates a phosphorodithioate backbone, offering distinct redox properties and hydrolytic stability compared to carbamothioates .
Functional and Application-Based Differences
- Pesticidal Activity: Fenothiocarb and prosulfocarb are established pesticides, targeting mites and weeds, respectively. The target compound’s nitro and fluoro substituents may confer unique activity against resistant pest strains due to enhanced electrophilic interactions with biological targets .
- Stability and Environmental Fate: Nitro groups often improve photostability but may increase persistence in soil. In contrast, fenothiocarb’s ether linkage could render it more susceptible to hydrolytic degradation .
Hydrogen Bonding and Crystallization
While crystallographic data for the target compound are unavailable, highlights the role of hydrogen bonding in molecular aggregation.
Biological Activity
S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₈F₃N₃O₄S
- CAS Number : 1820650-79-0
- Molecular Weight : 275.23 g/mol
The compound features a dimethylcarbamothioate moiety, which is significant for its biological interactions. The presence of the 4-fluoro-2-nitrophenyl group enhances its reactivity and potential therapeutic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions.
- Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions, leading to the generation of ROS that can damage cellular components.
- Protein Binding : The compound can bind to proteins and nucleic acids, altering their normal functions and potentially leading to apoptosis in cancer cells.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for developing new antibacterial agents .
- Antitumor Properties : Preliminary studies suggest that it may possess antitumor effects, potentially inhibiting the growth of certain cancer cell lines .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against various bacterial strains, showing effective inhibition at concentrations as low as 5 µg/mL. The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Tests :
- Mechanistic Studies :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Antitumor Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Yes | Yes | 10 - 20 |
| 4-Nitroaniline | Moderate | Low | 30 - 50 |
| Thiazole Derivatives | Variable | Moderate | 15 - 25 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate, and how can purity be ensured?
- Methodology : A multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example:
Starting materials : 4-Fluoro-2-nitrophenol and dimethylcarbamothiocarbonyl chloride.
Reaction conditions : Conducted in anhydrous DMF at 70–80°C with a base (e.g., triethylamine) to deprotonate the phenol.
Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥95% is recommended for biological assays .
Q. How can the structural identity of this compound be confirmed?
- Analytical techniques :
- NMR : H and C NMR to confirm substituent positions (e.g., fluoro and nitro groups on the phenyl ring).
- Mass spectrometry : High-resolution ESI-MS for molecular weight verification (theoretical [M+H]: 285.04 g/mol).
- X-ray crystallography : Single-crystal XRD (using SHELX software ) resolves bond angles and dihedral angles, critical for confirming stereoelectronic effects .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability testing :
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (typically >150°C for aryl carbamothioates).
- Light sensitivity : Store in amber vials at -20°C to prevent nitro-group photoreduction.
- Hydrolytic stability : Monitor degradation in aqueous buffers (pH 2–12) via LC-MS to identify hydrolysis products (e.g., free thiol intermediates) .
Advanced Research Questions
Q. How does the electronic nature of the 4-fluoro-2-nitrophenyl group influence reactivity in nucleophilic substitution reactions?
- Mechanistic insight :
- The nitro group acts as a strong electron-withdrawing group (EWG), activating the aryl ring for nucleophilic attack at the para position.
- Fluorine’s inductive effect further polarizes the C–S bond, facilitating thiocarbamate group substitution.
- Experimental validation : Kinetic studies (UV-Vis or F NMR) under varying pH and solvent polarity to track reaction rates .
Q. What crystallographic challenges arise in resolving the structure of this compound?
- Crystallography pitfalls :
- Disorder in nitro groups : Common due to rotational freedom; resolved using SHELXL restraints and anisotropic displacement parameters .
- Hydrogen bonding : O–H⋯O and C–H⋯O interactions stabilize crystal packing, forming 2D networks (observed in related carbazole derivatives ).
Q. How can computational modeling predict the compound’s interaction with biological targets?
- In silico approaches :
- Docking studies : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., acetylcholinesterase or kinases).
- DFT calculations : Gaussian 09 to optimize geometry and compute frontier molecular orbitals (FMOs), highlighting electrophilic regions for covalent inhibition .
- Validation : Correlate computational predictions with in vitro enzyme inhibition assays (IC values) .
Q. How should researchers address contradictions in spectral or crystallographic data?
- Data reconciliation :
Empirical validation : Repeat experiments under standardized conditions (e.g., controlled humidity for XRD).
Cross-technique alignment : Compare NMR chemical shifts with DFT-predicted values.
Error analysis : Use R-factor metrics in SHELXL refinement to assess model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
